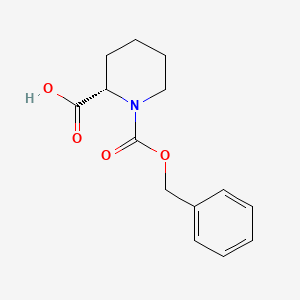![molecular formula C12H13NO3 B1269992 {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid CAS No. 832681-49-9](/img/structure/B1269992.png)
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid is a synthetic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is characterized by the presence of a cyclopropylcarbonyl group attached to an amino group, which is further connected to a phenylacetic acid moiety.
Métodos De Preparación
The synthesis of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid typically involves the following steps:
Amination: The attachment of an amino group to the cyclopropylcarbonylated intermediate.
Phenylacetic Acid Formation: The final step involves the formation of the phenylacetic acid moiety through a series of reactions, including esterification and hydrolysis.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained .
Análisis De Reacciones Químicas
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: As a member of the NSAID family, it is investigated for its potential therapeutic uses in treating pain and inflammation.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar compounds to {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid include other NSAIDs such as:
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Diclofenac: Often used for its potent anti-inflammatory effects.
What sets this compound apart is its unique cyclopropylcarbonyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
IUPAC Name |
2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJWGOECZCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361392 |
Source


|
| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832681-49-9 |
Source


|
| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














